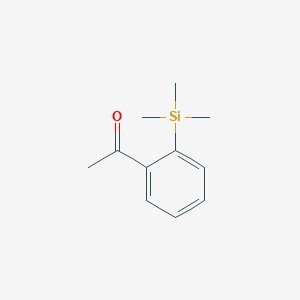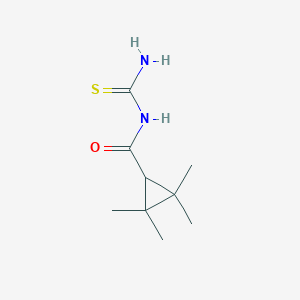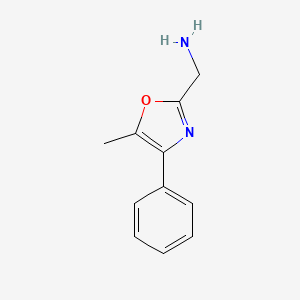amine](/img/structure/B14119982.png)
[Bis(3-fluorophenyl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-fluorophenyl)methylamine is an organic compound that features a central amine group bonded to a methyl group and two 3-fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of Bis(3-fluorophenyl)methylamine can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Bis(3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines.
科学研究应用
Bis(3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
作用机制
The mechanism of action of Bis(3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Bis(4-fluorophenyl)methylamine
- Bis(2-fluorophenyl)methylamine
- Bis(3-chlorophenyl)methylamine
Uniqueness
Bis(3-fluorophenyl)methylamine is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological behaviors, making it valuable for specific research applications.
属性
分子式 |
C14H13F2N |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
1,1-bis(3-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13F2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3 |
InChI 键 |
VGCRVTHPEBLNBY-UHFFFAOYSA-N |
规范 SMILES |
CNC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
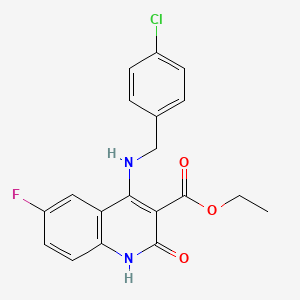
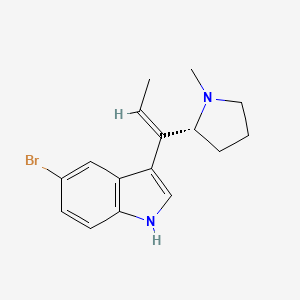
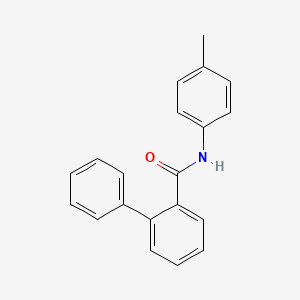
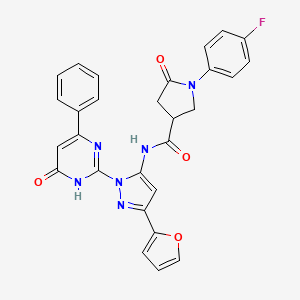
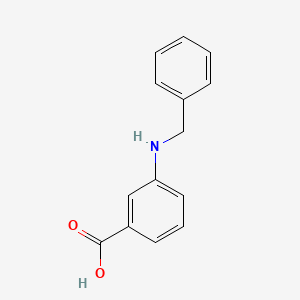
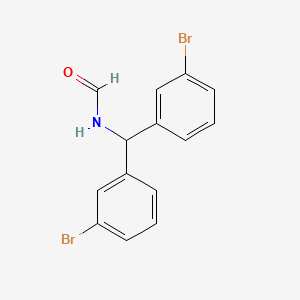
![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)
![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
